(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the reduction of benzyl oxime ethers using catalytic amounts of stable spiroborate ester. The process begins with the preparation of (E)-1-pyridin-3-yl-ethanone oxime, which is then reduced to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic enantioselective reductions. These methods are optimized for high yield and enantioselectivity, ensuring the production of the (S)-enantiomer in significant quantities .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones, while reduction can produce primary amines .
Scientific Research Applications
(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 3-(2-aminoethyl)pyridine and 2-(2-aminoethyl)pyridine share structural similarities with (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride.
Thienopyridine derivatives: These compounds also exhibit similar biological activities and are used in similar applications.
Uniqueness
What sets this compound apart is its specific chiral configuration, which can result in unique biological activities and interactions compared to its racemic or other enantiomeric counterparts .
Properties
IUPAC Name |
(1S)-2-amino-1-pyridin-3-ylethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFSIPPTOOMTI-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416354-93-2 |
Source
|
Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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